molecular formula C21H24N2O4 B2611773 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide CAS No. 922054-65-7

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide

Cat. No. B2611773
CAS RN: 922054-65-7
M. Wt: 368.433
InChI Key: OIXZPBORLWRYLZ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 Receptor Antagonists

Research has identified potent serotonin-3 (5-HT3) receptor antagonists through the study of structure-activity relationships (SAR) of certain compounds, leading to the discovery of analogues with significant 5-HT3 receptor antagonistic activity. This finding has implications for the development of treatments for conditions mediated by the 5-HT3 receptor, such as nausea and vomiting associated with chemotherapy and surgery (Harada et al., 1995).

Synthesis of Benzothiazepines and Benzoxazepines

Another area of research focuses on the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations, demonstrating the versatility of these compounds in chemical synthesis and their potential applications in medicinal chemistry (Katritzky et al., 2001).

Antiproliferative Effects on Cancer Cells

Further research has explored the antiproliferative activities of certain analogs against melanoma and hematopoietic cell lines, showcasing the potential of these compounds in cancer therapy. Among the synthesized compounds, some exhibited potent activities, suggesting their usefulness as antiproliferative agents in the treatment of cancer (Kim et al., 2011).

Dibenzo[b,e][1,4]Diazepine Derivatives

The synthesis of dibenzo[b,e][1,4]diazepine derivatives and their potential pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties, have also been reported. These findings indicate the broad spectrum of biological activities that such compounds could possess, making them valuable for further drug development efforts (El-Shaieb et al., 2011).

Novel Synthetic Pathways

Research into novel synthetic pathways for creating complex molecular structures, such as oxazepines and related compounds, opens up new avenues for the development of therapeutic agents and enhances our understanding of chemical synthesis techniques. These studies contribute to the expansion of the chemical toolbox available for drug discovery and development (Shaabani et al., 2019).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-4-23-11-12-26-19-10-7-16(13-18(19)21(23)25)22-20(24)15-5-8-17(9-6-15)27-14(2)3/h5-10,13-14H,4,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZPBORLWRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.